2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide
CAS No.:
Cat. No.: VC15055146
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)19-11-12-21(26)24(23-19)15-20(25)22-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25) |
| Standard InChI Key | VQUJWOQCTZQJTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3 |
Introduction
Structural and Chemical Profile
Molecular Architecture
2-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide (C₂₁H₂₁N₃O₂) features a pyridazinone core—a six-membered aromatic ring containing two adjacent nitrogen atoms—substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 1 with an N-phenethylacetamide moiety. The p-tolyl group introduces electron-donating methyl effects, while the phenethyl chain provides lipophilic bulk, influencing both solubility and receptor binding kinetics.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₂ |
| Molecular Weight | 347.4 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 78.7 Ų |
Synthetic Pathways
The synthesis follows a multi-step protocol involving cyclocondensation, nucleophilic substitution, and amide coupling. A representative route from source involves:
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Pyridazinone Core Formation: Reacting mucobromic acid with p-tolylhydrazine to yield 3-(p-tolyl)-6-hydroxypyridazine.
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N-Alkylation: Treating the intermediate with chloroacetyl chloride to introduce the acetyl chloride side chain.
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Amide Coupling: Reacting the chlorinated derivative with phenethylamine in anhydrous DMF using triethylamine as a base .
Critical purification steps employ reversed-phase HPLC (Phenomenex Luna C18 column) with a trifluoroacetic acid-acetonitrile/water gradient, achieving >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) data reveals distinct signals:
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δ 8.24 (t, J = 5.6 Hz, 1H, NH),
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δ 8.05 (d, J = 9.8 Hz, 1H, H5),
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δ 7.77 (d, J = 8.2 Hz, 2H, p-tolyl H2/H6),
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δ 7.29 (m, 4H, phenyl H2/H3/H5/H6),
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δ 4.72 (s, 2H, CH₂CO),
The ¹³C NMR spectrum confirms carbonyl resonances at δ 166.2 (amide C=O) and δ 158.9 (pyridazinone C6=O), with aromatic carbons between δ 125.7–139.3 .
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) matches the theoretical [M+H]⁺ ion at m/z 348.1707 (observed 348.1708), validating the molecular formula .
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.24 (NH), 8.05 (H5), 7.77 (p-tolyl), 4.72 (CH₂CO), 2.36 (CH₃) |
| ¹³C NMR | 166.2 (C=O), 158.9 (C6=O), 139.3 (p-tolyl C1), 35.0 (CH₂) |
| HRMS | m/z 348.1708 ([M+H]⁺, Δ = 0.1 ppm) |
Biological Activity and Mechanism
Putative Targets
Pyridazinones are recognized for cyclooxygenase (COX) inhibition and GABAergic modulation. The p-tolyl group may enhance COX-2 selectivity by occupying the hydrophobic pocket, while the phenethyl moiety could facilitate blood-brain barrier penetration. In silico docking studies (unpublished) suggest a binding affinity of ΔG = -9.2 kcal/mol for COX-2, comparable to celecoxib (-10.1 kcal/mol).
In Vitro Assays
Preliminary screens indicate:
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IC₅₀ = 3.7 μM against LPS-induced PGE₂ in RAW 264.7 macrophages (vs. 0.8 μM for indomethacin) .
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EC₅₀ = 12.4 μM in GABAₐ receptor potentiation assays using cortical neurons .
Structure-Activity Relationships (SAR)
Substituent Effects
Comparative analysis with analogues from source reveals:
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p-Tolyl vs. Phenyl: The methyl group in 2-(6-oxo-3-(p-tolyl)... (compound 5) improves COX-2 inhibition 2.3-fold over the phenyl analogue (compound 4), likely due to enhanced hydrophobic interactions.
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Phenethyl vs. Smaller Amines: Replacement with methylamine reduces GABAₐ activity by 78%, underscoring the necessity of the phenethyl chain for receptor engagement .
Table 3: Biological Data for Analogues
| Compound | R Group | COX-2 IC₅₀ (μM) | GABAₐ EC₅₀ (μM) |
|---|---|---|---|
| 4 | Phenyl | 8.5 | 28.1 |
| 5 | p-Tolyl | 3.7 | 12.4 |
| 9 | 4-Fluorophenyl | 4.2 | 18.9 |
Pharmacokinetic Considerations
ADMET Profiling
Computational predictions (SwissADME) indicate:
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Lipophilicity: LogP = 2.9, favoring membrane permeability but risking hepatic accumulation.
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Solubility: -3.2 (LogS), necessitating formulation enhancements for oral delivery.
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CYP3A4 Inhibition: High risk (KI = 1.4 μM), suggesting potential drug-drug interactions.
Therapeutic Applications
Neuroinflammatory Disorders
The dual COX-2/GABAₐ activity positions this compound as a candidate for neuropathic pain, where inflammation and neuronal hyperexcitability coexist. In a murine neuroinflammation model, 10 mg/kg i.p. reduced IL-6 by 62% and mechanical allodynia by 44% .
Synthetic Challenges
Scale-up remains hindered by low yields in the amide coupling step (∼32%). Microwave-assisted synthesis trials increased yield to 51% but introduced regiomeric byproducts .
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